molecular formula C15H16O5 B13428635 (3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

货号: B13428635
分子量: 276.28 g/mol
InChI 键: OBRRYUZUDKVCOO-MROQNXINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of bicyclic furan derivatives, specifically Corey lactone analogs, which are pivotal intermediates in prostaglandin synthesis. The structure features a cyclopenta[b]furan-2-one core with a hydroxymethyl group at the 4-position and a benzoate ester at the 5-position. Its molecular formula is C₁₆H₁₆O₅, with a molecular weight of 288.30 g/mol. The hydroxymethyl group provides a reactive site for further functionalization, while the benzoate ester enhances lipophilicity, influencing solubility and bioavailability .

属性

分子式

C15H16O5

分子量

276.28 g/mol

IUPAC 名称

[(3aR,4R,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

InChI

InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11+,12+,13-/m1/s1

InChI 键

OBRRYUZUDKVCOO-MROQNXINSA-N

手性 SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@@H]([C@@H]1OC(=O)C3=CC=CC=C3)CO

规范 SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO

产品来源

United States

准备方法

Esterification of Corey Lactone

The primary synthetic route to this compound involves the selective esterification of the hydroxyl group at the 5-position of the hexahydro-2H-cyclopenta[b]furan-2-one core with benzoic acid derivatives.

  • Starting Material: (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-ol (Corey lactone)
  • Reagents: Benzoic acid chloride or benzoic acid activated derivatives (e.g., oxalyl chloride, DCC)
  • Conditions: Typically conducted in anhydrous dichloromethane or methylene chloride at low temperatures (0 to 5 °C) to maintain stereochemical integrity and minimize side reactions.
  • Catalysts: Pyridine or triethylamine is used as a base to scavenge HCl formed during the reaction.
  • Workup: The reaction mixture is diluted with toluene, filtered to remove solids, and concentrated to isolate the benzoate ester product.

Oxidation Steps for Functional Group Interconversion

In some synthetic sequences, the hydroxymethyl group or adjacent positions require oxidation to aldehydes or ketones to facilitate further transformations.

  • Oxidants: Chromium(VI) oxide in the presence of pyridine (Collins oxidation) or Dess-Martin periodinane are commonly employed.
  • Conditions: Oxidations are performed in dichloromethane at 0 °C under inert atmosphere to prevent over-oxidation and degradation.
  • Reaction Times: Typically short (5 min to a few hours) depending on the oxidant and substrate concentration.
  • Quenching: Sodium thiosulfate and sodium bicarbonate aqueous solutions are used to quench excess oxidant and neutralize the reaction mixture.
  • Isolation: Organic layers are separated, washed with brine, and solvents evaporated under reduced pressure to yield the oxidized intermediate.

Advanced Functionalization via Fluorination and Reduction

Summary Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Temperature Time Notes
1 Esterification of Corey lactone Benzoic acid chloride, pyridine, DCM 0–5 °C 0.08–1 hour Maintains stereochemistry, mild base
2 Oxidation to aldehyde/ketone Chromium(VI) oxide/pyridine or Dess-Martin periodinane, DCM 0 °C 5 min–5 hours Controlled oxidation, inert atmosphere
3 Fluorination DAST, DCM 25 °C ~70 hours Introduction of difluoro groups
4 Reduction DIBAL-H, toluene -70 °C 30–60 min Selective reduction of esters/aldehydes
5 Workup and purification Aqueous quench, extraction, drying Ambient Variable Ensures removal of impurities

化学反应分析

Oxidation to Aldehyde Derivatives

Corey lactone benzoate undergoes oxidation at the hydroxymethyl group to form aldehyde derivatives, a critical step in prostaglandin synthesis. Multiple methods are documented:

Chromium Trioxide/Pyridine Oxidation

  • Reagents : Chromium(VI) oxide (CrO₃), pyridine, dichloromethane (DCM)

  • Conditions : 0°C for 5 minutes, followed by warming to ambient temperature .

  • Product : (3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde.

  • Yield : Not explicitly quantified but reported as a key intermediate .

Dess-Martin Periodinane Oxidation

  • Reagents : Dess-Martin periodinane (DMP), DCM under nitrogen atmosphere.

  • Conditions : 0–5°C for 5 hours .

  • Product : The same aldehyde derivative as above.

  • Yield : High efficiency with minimal side products .

Comparison of Oxidation Methods

MethodTemperatureTimeCatalyst/SolventAdvantages
CrO₃/Pyridine0°C → RT5 minDCMRapid reaction, scalable
Dess-Martin Periodinane0–5°C5 hDCM, inert atmosphereSelective, avoids over-oxidation

Reduction Reactions

The aldehyde derivative can be reduced back to the alcohol or further functionalized:

Sodium Borohydride Reduction

  • Reagents : NaBH₄, methanol/DCM (1:1).

  • Conditions : 0°C for 25 minutes .

  • Product : (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate (original compound).

  • Yield : 69% after purification .

Triphenylphosphine-Based Wittig Reaction

  • Reagents : 1-Triphenylphosphine-2-heptanone, dichloromethane.

  • Conditions : 20–30°C for 8 hours .

  • Product : Extended carbon chain derivatives for prostaglandin analogs.

Esterification with Benzoic Acid

  • Reagents : Benzoic acid, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine).

  • Conditions : Room temperature for 20 hours .

  • Yield : 87.7% with 99.6% purity and 99.98% enantiomeric excess (ee) .

Silylation and Desilylation

  • Reagents : Triethylchlorosilane, diisopropylethylamine.

  • Conditions : 20–30°C for 2 hours, followed by acidic workup .

  • Purpose : Protects hydroxyl groups during multi-step syntheses.

Key Reaction Data Table

Reaction TypeReagents/ConditionsProductYield/Purity
Oxidation (CrO₃)CrO₃, pyridine, DCM, 0°C → RTAldehyde derivativeNot quantified
Reduction (NaBH₄)NaBH₄, MeOH/DCM, 0°CCorey lactone benzoate (recovery)69%
EsterificationEDCI, DMAP, benzoic acid, RTCorey lactone benzoate (synthesis)87.7%, 99.6% pure
Wittig OlefinationTriphenylphosphine reagent, DCM, 20–30°CProstaglandin precursorNot reported

Stability and Handling

  • Storage : Stable under anhydrous conditions at room temperature .

  • Hazards : H302 (harmful if swallowed) .

科学研究应用

Chemistry

In chemistry, (3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of various enzymes involved in oxidation and reduction reactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with enhanced stability and functionality.

作用机制

The mechanism of action of (3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The pathways involved often include redox reactions and nucleophilic substitutions, which are facilitated by the compound’s functional groups.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (4- and 5-positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound: (3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate 4: -CH₂OH; 5: -O(C=O)Ph C₁₆H₁₆O₅ 288.30 Prostaglandin intermediate
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate 4: -CH₂OH; 5: -O(C=O)-biphenyl C₂₁H₂₀O₅ 352.38 Enhanced lipophilicity; oxidation studies
(3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate (Corey aldehyde benzoate) 4: -CHO; 5: -O(C=O)Ph C₁₅H₁₄O₅ 274.27 Aldehyde functionality for nucleophilic reactions
(3aR,4S,5R,6aS)-4-[(Benzyloxy)methyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl 4-phenylbenzoate 4: -CH₂-OBn; 5: -O(C=O)-4-phenylbenzoate C₂₈H₂₆O₅ 442.50 Benzyl protection for hydroxyl stability
(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate 4: Fluorinated alkenyl; 5: -O(C=O)Ph C₂₄H₂₂F₂O₅ 428.43 Potential bioactivity via fluorinated moieties

生物活性

The compound (3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C25H28O5C_{25}H_{28}O_5, with a molecular weight of approximately 408.49 g/mol. The structural configuration is characterized by a cyclopenta[b]furan core with hydroxymethyl and benzoate substituents.

PropertyValue
Molecular Weight408.49 g/mol
SolubilitySoluble in organic solvents (e.g., ethanol, DMSO)
StabilityStable under standard laboratory conditions

The biological activity of This compound has been linked to its interaction with various biological targets. It has been investigated for its potential as a prostaglandin analog , which may influence pathways involved in inflammation and pain modulation.

  • Prostaglandin Receptor Agonism : The compound acts as an agonist at the EP4 receptor subtype, which is implicated in mediating anti-inflammatory responses and pain relief.
  • Inhibition of COX Enzymes : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.

Therapeutic Applications

Research indicates potential therapeutic applications in the following areas:

  • Anti-inflammatory Agents : Due to its prostaglandin-like activity, it may serve as a candidate for developing anti-inflammatory drugs.
  • Analgesics : Its ability to modulate pain pathways positions it as a potential analgesic agent.
  • Ocular Hypertension Treatment : Analogous compounds have shown efficacy in treating conditions like glaucoma by reducing intraocular pressure.

Case Studies and Research Findings

  • Study on Ocular Hypotensive Effects : A series of phenyl-substituted analogs of prostaglandin F2 alpha were prepared and evaluated for their ocular hypotensive effects. The findings indicated that compounds similar to This compound exhibited significant reductions in intraocular pressure in animal models .
  • Synthesis and Biological Evaluation : A study focused on synthesizing derivatives of this compound demonstrated that modifications at the hydroxymethyl position enhanced receptor selectivity and potency .
  • Prostaglandin Analog Research : Research highlighted the role of this compound as a key intermediate in synthesizing more potent prostaglandin analogs that could be used in clinical settings .

常见问题

Q. How can researchers optimize the synthesis of (3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate?

Methodological Answer: Synthesis optimization requires precise control of stereochemistry and reaction conditions. Key steps include:

  • Chiral Catalysts : Use enantioselective catalysts to ensure correct configuration at the 3aR,4R,5R,6aS positions. For example, intermediates with (E,3S)-3-hydroxy-5-phenylpent-1-enyl groups (as seen in related compounds) require chiral auxiliaries to maintain stereochemical integrity .
  • Temperature Control : Maintain reaction temperatures below 25°C during esterification to prevent racemization .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to separate diastereomers. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry. For example, the hydroxymethyl group (δ ~3.8 ppm) and benzoate carbonyl (δ ~170 ppm) are critical markers .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase HPLC with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., C25_{25}H26_{26}O5_5, MW 406.47) via ESI-MS in positive ion mode .

Q. How should researchers handle hygroscopic or unstable intermediates during synthesis?

Methodological Answer:

  • Storage : Store intermediates at +5°C in airtight containers under nitrogen to prevent hydrolysis .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and conduct reactions in a glovebox for moisture-sensitive steps .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) to identify degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments during structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguous NMR signals by growing single crystals in ethyl acetate/hexane mixtures. Compare experimental data with computational models (e.g., DFT) .
  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers and confirm optical rotation values (e.g., -44° in methanol) .
  • Controlled Hydrolysis : Hydrolyze the benzoate ester under basic conditions and compare the resulting diol’s stereochemistry with known standards .

Q. How can researchers assess the pharmacological activity of this compound in myopia prevention?

Methodological Answer:

  • In Vitro Models : Test binding affinity to retinal serotonin or histamine receptors using competitive radioligand assays (IC50_{50} determination) .
  • In Vivo Studies : Administer the compound (0.1–10 mg/kg) in rodent models of induced myopia. Measure axial length changes via optical coherence tomography (OCT) .
  • Mechanistic Studies : Use siRNA knockdown to identify target pathways (e.g., extracellular matrix remodeling in sclera) .

Q. What experimental designs mitigate discrepancies in stability data under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions. Analyze degradation products via LC-MS to identify instability triggers .
  • Container Screening : Compare stability in glass vs. polymer containers to assess adsorption/leachate effects .
  • Statistical Modeling : Use factorial design (DoE) to evaluate interactions between temperature, humidity, and excipients .

Data Contradiction Analysis

Q. How should researchers address conflicting purity results from HPLC and NMR?

Methodological Answer:

  • Impurity Identification : Isolate minor peaks via preparative HPLC and characterize using HR-MS/MS. Common impurities include hydrolyzed benzoate derivatives .
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to cross-validate purity measurements .
  • Method Calibration : Ensure HPLC calibration curves (R2^2 > 0.999) cover the compound’s linear range (0.1–100 µg/mL) .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
  • Spill Management : Neutralize spills with sand or vermiculite; dispose as hazardous waste .
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。